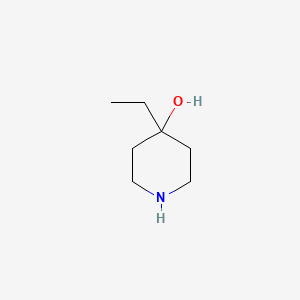4-Ethylpiperidin-4-ol
CAS No.: 550369-44-3
Cat. No.: VC2272499
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 550369-44-3 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.2 g/mol |
| IUPAC Name | 4-ethylpiperidin-4-ol |
| Standard InChI | InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 |
| Standard InChI Key | HLKJSNPSNJCJCC-UHFFFAOYSA-N |
| SMILES | CCC1(CCNCC1)O |
| Canonical SMILES | CCC1(CCNCC1)O |
Introduction
4-Ethylpiperidin-4-ol is a chemical compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It is a derivative of piperidine, a heterocyclic amine, with an ethyl group attached to the fourth carbon of the piperidine ring and a hydroxyl group at the same position . This compound is also known by its CAS number, 550369-44-3 .
Synthesis and Derivatives
While specific synthesis methods for 4-Ethylpiperidin-4-ol are not detailed in the available literature, it can be inferred that its synthesis involves reactions typical for piperidine derivatives, such as alkylation and hydroxylation reactions. A notable derivative is 4-Ethylpiperidin-4-ol hydrochloride, which is used in various chemical applications .
Safety and Hazards
The hydrochloride salt of 4-Ethylpiperidin-4-ol, like many organic compounds, poses certain hazards:
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications and Future Research Directions
While specific applications of 4-Ethylpiperidin-4-ol are not well-documented, its structure suggests potential utility in pharmaceutical or chemical synthesis contexts. Future research could explore its biological activities, synthesis pathways, and potential applications in drug development or as an intermediate in chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume